molecular formula C7H16N2 B13298360 1-Methyl-N-(propan-2-yl)azetidin-3-amine

1-Methyl-N-(propan-2-yl)azetidin-3-amine

Cat. No.: B13298360
M. Wt: 128.22 g/mol
InChI Key: VLJSTSPPYGWWRF-UHFFFAOYSA-N
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Description

1-Methyl-N-(propan-2-yl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(propan-2-yl)azetidin-3-amine typically involves the aza-Michael addition reaction. This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or alkali salts. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the Horner–Wadsworth–Emmons reaction . The aza-Michael addition with NH-heterocycles yields the target functionalized 3-substituted azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(propan-2-yl)azetidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-N-(propan-2-yl)azetidin-3-amine involves its interaction with molecular targets and pathways. For instance, azetidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The specific molecular targets and pathways depend on the functional groups attached to the azetidine ring and the overall structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-N-(propan-2-yl)azetidin-3-amine is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-methyl-N-propan-2-ylazetidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6(2)8-7-4-9(3)5-7/h6-8H,4-5H2,1-3H3

InChI Key

VLJSTSPPYGWWRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CN(C1)C

Origin of Product

United States

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